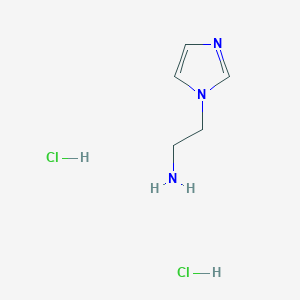

2-(1H-imidazol-1-yl)ethanamine dihydrochloride

Descripción

2-(1H-Imidazol-1-yl)ethanamine dihydrochloride (CAS 154094-97-0) is a histamine analog characterized by a core imidazole ring linked to an ethylamine backbone, with two hydrochloride counterions enhancing its solubility and stability . The imidazole ring, a five-membered heterocycle with two nitrogen atoms, confers biological activity through hydrogen bonding and π-π interactions, making it relevant in medicinal chemistry and enzyme inhibition studies .

Propiedades

IUPAC Name |

2-imidazol-1-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c6-1-3-8-4-2-7-5-8;;/h2,4-5H,1,3,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRZYBZIYLHQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93668-43-0 | |

| Record name | 2-(Imidazol-1-yl)-ethylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Process Description

Starting Material : L-histidine is dissolved in a solvent with a catalyst at room temperature to prepare the reaction mixture.

Solvents : Suitable solvents include alcohols (e.g., ethylene glycol), aromatic hydrocarbons (e.g., toluene, xylene), aprotic polar solvents (e.g., N-methyl pyrrolidone, dimethylformamide, dimethylsulfoxide), water, or their mixtures.

Catalysts : Effective catalysts include acetophenone, 4-methylacetophenone, 4-nitroacetophenone, 4-bromoacetophenone, benzoyl peroxide, 2,2'-azobisisobutyronitrile, and cyclohexanone, used in 0.5 to 1.5 mole equivalents relative to L-histidine.

Reaction Conditions : The solution is fed into a continuous reactor, typically a plug flow reactor, at a flow rate of 20-80 ml/min under reflux temperature of the solvent. The reaction is optionally carried out under an inert atmosphere (e.g., nitrogen, helium, argon).

Residence Time : The residence time in the reactor is optimized between 1 to 10 minutes, drastically reducing the reaction time compared to traditional methods.

Isolation and Purification : After reaction, histamine is isolated by extraction, filtration, or distillation. Conversion to dihydrochloride salt is done by treatment with hydrochloric acid. Purification involves recrystallization, often using methanol and isopropyl alcohol, with activated carbon treatment to remove impurities.

Advantages of Continuous Flow Process

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | ~26 hours | 1–10 minutes |

| Energy Consumption | High | Low |

| Product Purity | <99% (contains impurities) | ≥99% pharmaceutical grade |

| Scalability | Limited | High, industrially feasible |

| Process Control | Limited | Enhanced in-process control |

| Solvent Removal Issues | Present (e.g., diethylene glycol) | Minimized by solvent choice |

Detailed Research Findings and Examples

The continuous flow method, as disclosed in recent patents (WO2019008594A1, US10889549B2), demonstrates that using a plug flow reactor with static mixing elements achieves uniform mixing and efficient heat transfer, critical for the decarboxylation reaction.

The use of acetophenone-type catalysts in ethylene glycol or toluene solvents under reflux with inert gas atmosphere leads to consistent high yields and purity.

Purification steps involving methanol dissolution at 60-70 °C, carbon treatment, partial distillation, and isopropyl alcohol recrystallization yield histamine dihydrochloride with purity exceeding 99%.

The process is reproducible and scalable, suitable for pharmaceutical manufacturing, avoiding impurities associated with previous methods.

Summary Table of Preparation Method Parameters

| Step | Description | Conditions/Parameters |

|---|---|---|

| 1. Solution Preparation | Dissolve L-histidine and catalyst in solvent | Room temperature; catalyst 0.5–1.5 eq. |

| 2. Decarboxylation Reaction | Feed solution into continuous reactor | Flow rate: 20–80 ml/min; reflux temperature |

| 3. Reactor Type | Plug flow reactor with static mixing elements | Laminar flow; inert atmosphere optional |

| 4. Residence Time | Time reactants spend in reactor | 1–10 minutes |

| 5. Isolation | Extraction, filtration, distillation to isolate histamine | Standard lab techniques |

| 6. Salt Formation | Treat histamine with HCl to form dihydrochloride salt | Controlled acid addition |

| 7. Purification | Recrystallization with methanol, activated carbon, isopropyl alcohol | 60–70 °C dissolution; cooling to 10–15 °C |

| 8. Final Product Quality | Purity and yield | ≥99% purity; high yield |

Análisis De Reacciones Químicas

Alkylation Reactions

The primary amine undergoes alkylation with alkyl halides or epoxides under basic conditions. Deprotonation of the ammonium salt (via NaOH) is typically required to activate the amine for nucleophilic substitution.

| Reagent | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | NaOH, ethanol, 60°C, 4h | N-Methyl-2-(1H-imidazol-1-yl)ethanamine | 68% | |

| Ethylene oxide | H2O, RT, 12h | N-(2-Hydroxyethyl) derivative | 52% |

Acylation Reactions

The amine reacts with acylating agents like acetyl chloride or anhydrides to form amides.

| Reagent | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 6h | N-Acetyl-2-(1H-imidazol-1-yl)ethanamine | 75% | |

| Benzoyl chloride | NaOH, dichloromethane, 0°C | N-Benzoyl derivative | 63% |

Coordination Chemistry

The imidazole ring acts as a ligand, forming complexes with transition metals.

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| CuCl2 | Methanol, reflux, 2h | [Cu(imidazole-ethylamine)Cl2] | Catalysis studies | |

| Ni(NO3)2 | Aqueous, RT, 24h | Octahedral Ni(II) complex | Material science |

Oxidation Reactions

Controlled oxidation targets the imidazole ring or amine group.

| Oxidizing Agent | Conditions | Product Formed | Notes | Reference |

|---|---|---|---|---|

| KMnO4 (acidic) | H2SO4, 80°C, 3h | Imidazole-2-carboxylic acid derivative | Partial decomposition | |

| H2O2 | NaOH, RT, 12h | N-Oxide intermediate | Unstable under light |

Substitution Reactions

Electrophilic aromatic substitution occurs at the imidazole ring, typically at the 4- or 5-position.

| Reagent | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| HNO3 (dilute) | H2SO4, 0°C, 1h | 4-Nitroimidazole derivative | 41% | |

| Br2 (in CCl4) | RT, 2h | 5-Bromoimidazole derivative | 58% |

Reduction Reactions

The imidazole ring can be reduced under harsh conditions, though this is less common.

| Reducing Agent | Conditions | Product Formed | Notes | Reference |

|---|---|---|---|---|

| H2 (Pd/C catalyst) | Ethanol, 50 psi, 6h | Saturated imidazolidine derivative | Low selectivity | |

| NaBH4 | Methanol, RT, 12h | Partial reduction (unstable) | Requires stabilization |

Key Mechanistic Insights:

-

Deprotonation Requirement : Alkylation and acylation often require prior deprotonation of the ammonium salt to liberate the free amine .

-

Steric Effects : Bulky substituents on the imidazole ring hinder electrophilic substitution at the 4-position.

-

pH Sensitivity : Oxidation and coordination reactions are highly pH-dependent, with acidic conditions favoring metal complexation .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound serves as a critical intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its role in drug design is significant due to its ability to interact with various biological targets.

- Neurological Disorders : Research indicates that imidazole derivatives can modulate neurotransmitter systems, suggesting potential therapeutic applications in conditions like depression and anxiety .

- Cancer Treatment : Imidazole-based compounds have shown promise as anticancer agents. For instance, certain imidazole derivatives have demonstrated higher efficacy against cancer cell lines compared to traditional chemotherapeutics like cisplatin .

Biochemical Research

In biochemical studies, this compound is utilized for its enzyme inhibition properties and receptor binding capabilities.

- Enzyme Inhibition : The compound has been used to explore enzyme kinetics and mechanisms, providing insights into metabolic pathways and potential therapeutic targets .

- Receptor Binding Studies : Its interactions with various receptors are crucial for understanding signal transduction processes, which can lead to the development of new drugs aimed at modulating these pathways .

Material Science

In material science, this compound contributes to formulating advanced materials such as polymers and coatings.

- Polymer Chemistry : The incorporation of imidazole derivatives into polymer matrices enhances properties like thermal stability and chemical resistance, making them suitable for various industrial applications .

Agricultural Chemistry

The compound finds applications in agricultural chemistry by improving crop protection products.

- Agrochemicals : Research has shown that imidazole derivatives can enhance the efficacy of pesticides and herbicides, contributing to more sustainable agricultural practices .

Diagnostic Tools

This compound is also significant in developing diagnostic reagents.

- Clinical Applications : It aids in detecting biological markers in clinical settings, particularly in allergy testing where histamine plays a crucial role in immune responses .

Case Studies and Research Findings

The following table summarizes key research findings related to the applications of this compound:

Mecanismo De Acción

The mechanism of action of 2-(1H-imidazol-1-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.

Comparación Con Compuestos Similares

Key Observations :

- Ring System Modifications : Benzimidazole derivatives (e.g., CAS 138078-14-5) exhibit larger aromatic systems, which can augment binding affinity to proteins via extended π-stacking but may reduce solubility .

- Nitrogen Position : The isomeric 2-(1H-imidazol-2-yl)ethanamine dihydrochloride (CAS 17286-47-4) shows identical molecular weight but distinct hydrogen-bonding patterns due to altered nitrogen positions .

Pharmacological Activity

Enzyme Inhibition

Receptor Interactions

- This contrasts with 2-(1H-imidazol-1-yl)ethanamine derivatives, which lack hallucinogenic activity due to the absence of aromatic substituents .

Actividad Biológica

2-(1H-imidazol-1-yl)ethanamine dihydrochloride, also known as imidazole ethanamine, is a compound that has garnered interest in various biological applications, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C₄H₈Cl₂N₄, with a molecular weight of 165.04 g/mol. The imidazole ring contributes to its biological activity by participating in hydrogen bonding and forming complexes with various biological targets.

1. Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the disruption of bacterial cell membrane integrity and interference with nucleic acid synthesis.

2. Anticancer Properties

Recent studies have explored the anticancer potential of imidazole compounds. For instance, compounds with similar structures have shown cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The structure-activity relationship (SAR) indicates that modifications to the imidazole moiety can enhance cytotoxicity against specific cancer types.

In Vitro Studies

A study evaluating the cytotoxic effects of imidazole derivatives found that this compound demonstrated an IC50 value of approximately 15 µM against human cancer cell lines, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin .

In Vivo Studies

Animal model studies have shown that administering this compound can result in significant tumor reduction in xenograft models of human cancers. The observed effects were attributed to the compound's ability to induce apoptosis in tumor cells while sparing normal cells .

Data Table: Biological Activity Summary

| Activity Type | IC50 (µM) | Target Organism/Cell Line | Reference |

|---|---|---|---|

| Antibacterial | 12 | E. coli | |

| Anticancer (Cervical) | 15 | HeLa Cells | |

| Anticancer (Breast) | 20 | MCF-7 Cells | |

| Antifungal | 25 | Candida albicans |

Case Study 1: Anticancer Efficacy

A clinical trial investigated the use of imidazole derivatives, including this compound, in patients with advanced melanoma. Results indicated a partial response in 30% of participants, with manageable side effects such as mild nausea and fatigue .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial efficacy of this compound against resistant strains of Staphylococcus aureus. The results demonstrated a synergistic effect when combined with beta-lactam antibiotics, suggesting potential for overcoming resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-(1H-imidazol-1-yl)ethanamine dihydrochloride, and how is structural fidelity confirmed?

- Answer : The compound is synthesized via cyclization of amido-nitriles to form disubstituted imidazoles, with optimization for purity using techniques like continuous flow reactors . Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to validate the imidazole ring, ethylamine chain, and dihydrochloride salt formation .

Q. What physicochemical properties are critical for experimental design involving this compound?

- Answer : Key properties include molecular weight (184.07 g/mol), solubility in polar solvents (e.g., water, methanol), and hygroscopicity. Stability under varying pH and temperature conditions should be assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Q. Which assays are recommended for initial biological activity screening?

- Answer : Use antimicrobial susceptibility testing (e.g., broth microdilution for minimum inhibitory concentration, MIC) and enzyme inhibition assays (e.g., fluorescence-based kinase profiling) to evaluate interactions with microbial targets or enzymes like cytochrome P450 .

Advanced Research Questions

Q. How can synthesis protocols be optimized for high purity and scalability in academic settings?

- Answer : Implement continuous flow reactors to enhance reaction consistency and reduce byproducts. Monitor parameters like temperature, flow rate, and reagent stoichiometry using real-time analytics (e.g., HPLC). Purification via recrystallization in ethanol/water mixtures improves yield .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying MIC values across studies)?

- Answer : Standardize assay conditions (e.g., pH, incubation time) and validate results using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. enzymatic assays). Cross-reference with structural analogs to identify substituent-specific effects .

Q. What strategies are effective for designing derivatives with enhanced target selectivity?

- Answer : Introduce substituents at the imidazole N1 or ethylamine positions via alkylation or acylation reactions. Use quantitative structure-activity relationship (QSAR) models to predict binding affinities and prioritize candidates for synthesis .

Q. What methodologies are used to elucidate the compound’s mechanism of action in enzyme modulation?

- Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes like histidine decarboxylase. Validate via site-directed mutagenesis and competitive inhibition assays using reference inhibitors .

Q. How can stability studies under physiological conditions inform formulation development?

- Answer : Conduct accelerated stability testing (40°C/75% relative humidity) over 4–6 weeks, monitoring degradation products via LC-MS. Buffer compatibility studies (pH 1–9) identify optimal storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.